molecular formula C16H23NO5 B7107333 Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate

Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate

Cat. No.: B7107333
M. Wt: 309.36 g/mol
InChI Key: KHSOYQACAUTKDC-UHFFFAOYSA-N
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Description

Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a cyclopropylmethyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the furan ring, followed by the introduction of the cyclopropylmethyl group and other functional groups through a series of reactions. Key steps may include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step often involves the use of cyclopropylmethyl halides in the presence of a base.

    Functional Group Modifications: Various functional groups are introduced through reactions such as esterification, amidation, and methoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are utilized under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[[[2-(cyclopropylmethyl)-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate
  • Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-ethylfuran-3-carboxylate

Uniqueness

Methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate is unique due to the presence of the methoxy group and the specific arrangement of its functional groups. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

methyl 5-[[[2-(cyclopropylmethyl)-3-methoxy-3-oxopropyl]amino]methyl]-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-10-14(16(19)21-3)7-13(22-10)9-17-8-12(15(18)20-2)6-11-4-5-11/h7,11-12,17H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSOYQACAUTKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNCC(CC2CC2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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